Omission of Periprocedural Hydration: Miriplatin vs. Cisplatin in TACE
In a propensity score-matched retrospective cohort study of 99 patients per group, TACE with miriplatin required periprocedural hydration in only 18 of 99 patients (18.2%), compared to 38 of 99 patients (38.4%) in the cisplatin-based TACE group (p = 0.0025), despite miriplatin patients having significantly poorer baseline serum creatinine (0.89 vs. 0.74 mg/dL, p < 0.0001). The median survival times were 1490 days for miriplatin and 1830 days for cisplatin (p = 0.4022; hazard ratio 0.814, 95% CI 0.546–1.215), demonstrating non-inferior efficacy [1].
| Evidence Dimension | Periprocedural hydration requirement and survival outcomes |
|---|---|
| Target Compound Data | 18.2% patients required hydration; median OS 1490 days; baseline creatinine 0.89 mg/dL |
| Comparator Or Baseline | Cisplatin: 38.4% patients required hydration; median OS 1830 days; baseline creatinine 0.74 mg/dL |
| Quantified Difference | Hydration requirement reduced by 52.6% (absolute difference 20.2 percentage points, p = 0.0025); OS hazard ratio 0.814 (95% CI 0.546–1.215, p = 0.4022, non-inferior) |
| Conditions | Retrospective cohort study; propensity score-matched analysis; HCC patients without vascular invasion or distant metastasis; TACE with Lipiodol suspension |
Why This Matters
This directly enables TACE treatment in HCC patients with compromised renal function or cirrhosis who cannot tolerate cisplatin-required hydration, expanding the treatable patient population without sacrificing survival outcomes.
- [1] Yamada K, Izaki K, Sugimoto K, et al. Transarterial Chemoembolization for Patients With Hepatocellular Carcinoma Using Miriplatin Without the Need for Hydration. Clin Transl Sci. 2025;18(3):e70182. doi:10.1111/cts.70182 View Source
